1-Nitrohexane
Overview
Description
1-Nitrohexane is an organic compound with the molecular formula C6H13NO2. It is a primary nitroalkane, characterized by a nitro group (-NO2) attached to the first carbon of a hexane chain. This compound is a colorless liquid with a mild odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Nitrohexane is a nitroalkane, a class of compounds known for their oxidizing properties . The primary targets of this compound are reducing agents, including hydrides, sulfides, and nitrides . These substances can react with this compound, leading to a vigorous reaction that may culminate in a detonation .
Mode of Action
This compound interacts with its targets through oxidation reactions . As an oxidizing agent, it has the ability to accept electrons from reducing agents . This interaction can lead to a vigorous reaction, especially when mixed with strong reducing agents .
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the presence of reducing agents in the environment . Additionally, its physical state and reactivity may be affected by temperature and pressure. It’s also worth noting that this compound is combustible , so its stability and safety can be influenced by the presence of heat, sparks, or flames.
Biochemical Analysis
Biochemical Properties
1-Nitrohexane plays a role in various biochemical reactions, particularly those involving nitroalkanes. It interacts with enzymes such as nitroalkane oxidase, which catalyzes the oxidation of nitroalkanes to aldehydes or ketones. This interaction is crucial for the detoxification of nitroalkanes in biological systems. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways. The compound can also impact cell signaling by modulating the activity of signaling proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. For example, this compound can inhibit the activity of certain oxidases, leading to changes in cellular redox states and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, cellular damage, and alterations in metabolic pathways. It is essential to determine the threshold levels for safe and effective use of this compound in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation and reduction. Enzymes such as nitroalkane oxidase play a crucial role in the metabolism of this compound, converting it to aldehydes or ketones. These metabolic processes can affect the overall metabolic flux and levels of metabolites in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various cellular environments. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and mechanisms of action .
Preparation Methods
1-Nitrohexane can be synthesized through several methods:
Nitration of Hexane: This method involves the direct nitration of hexane using nitric acid in the presence of sulfuric acid.
Electroreduction: Another method involves the electroreduction of nitroalkanes in the presence of alcohols like n-octanol and n-decanol.
Industrial production of this compound often involves the nitration process due to its efficiency and scalability.
Chemical Reactions Analysis
1-Nitrohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include nitro alcohols, nitro acids, and primary amines.
Scientific Research Applications
1-Nitrohexane has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Electrochemical Studies: The compound is studied for its electrochemical properties, particularly in the preparation of silyl nitronates.
Material Science: It is used in the development of new materials and polymers due to its reactivity and functional group versatility.
Comparison with Similar Compounds
1-Nitrohexane can be compared with other nitroalkanes such as 1-Nitropropane, 1-Nitrobutane, and 1-Nitropentane. These compounds share similar chemical properties but differ in their carbon chain lengths, which affects their physical properties and reactivity .
This compound is unique due to its six-carbon chain, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Similar Compounds
- 1-Nitropropane
- 1-Nitrobutane
- 1-Nitropentane
- 1-Nitrooctane
This compound stands out due to its specific chain length and the resulting balance of properties, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-nitrohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJIFXFOHFGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025758 | |
Record name | 1-Nitrohexane | |
Source | EPA DSSTox | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992) | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
356 to 358 °F at 760 mmHg (NTP, 1992) | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | 1-NITROHEXANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.939 (NTP, 1992) - Less dense than water; will float | |
Record name | 1-NITROHEXANE | |
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CAS No. |
646-14-0, 25495-95-8 | |
Record name | 1-NITROHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20777 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Nitrohexane | |
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Record name | 1-Nitrohexane | |
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Record name | Nitrohexane | |
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Record name | 1-Nitrohexane | |
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Record name | 1-nitrohexane | |
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Record name | 1-NITROHEXANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research focuses primarily on the chemical and physical properties of 1-nitrohexane, some studies shed light on its interactions with biological systems. For example, research indicates that garlic peroxidase (POX1B) can potentially metabolize this compound. This interaction was observed through the formation of Fe(II)-nitrosoalkane complexes when this compound was exposed to POX1B in the presence of sodium dithionite. [] This finding suggests that this compound might undergo metabolic transformations in biological systems. Further research is needed to fully understand the implications of this interaction.
A: this compound has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. [] Spectroscopic data, such as NMR or IR spectra, were not provided in the research papers.
A: The ideal gas enthalpy of formation for this compound has been estimated to be -185.351 kJ/mol at 298.15 K. [] Additionally, the enthalpy of formation for liquid this compound was determined to be -241.835 kJ/mol at the same temperature. [] These values provide insight into the energy changes associated with the formation of this compound under different conditions.
A: Crystallographic studies have provided valuable insights into how nitroalkanes, like this compound, interact with enzymes like nitroalkane oxidase. Research using the D402N mutant of nitroalkane oxidase, which exhibits negligible activity with neutral nitroalkanes, revealed that this compound binds within the enzyme's active site. [] The aliphatic chain of this compound extends into a tunnel leading to the enzyme surface, while the oxygen atoms of its nitro group interact with specific amino acid residues and the 2'-hydroxyl group of the flavin adenine dinucleotide (FAD) cofactor. [] These structural insights suggest that the length and flexibility of the aliphatic chain, along with the spatial orientation of the nitro group, play crucial roles in the binding affinity and potential for enzymatic transformation of nitroalkanes.
A: Interestingly, a recent study identified this compound as a potential tear fluid biomarker for Superior Limbic Keratoconjunctivitis (SLK), a chronic inflammatory eye disease. [] The study found a significant increase in this compound levels in the tear fluid of SLK patients compared to healthy controls. [] While further validation is needed, this finding suggests that this compound could potentially be used in diagnostic or prognostic tools for SLK.
ANone: The research papers provided do not delve into the environmental impact or degradation pathways of this compound. Given its potential toxicity, it is essential to consider appropriate waste management and disposal methods to minimize potential ecological risks.
A: this compound can be used as a reagent in organic synthesis. For example, it can be utilized in the [5+1] annulation reaction with Morita-Baylis-Hillman adducts to synthesize 1,3,4-trisubstituted benzenes. [] In this reaction, this compound acts as the one-carbon source for the benzene ring formation. This highlights the potential use of this compound in building complex molecules.
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